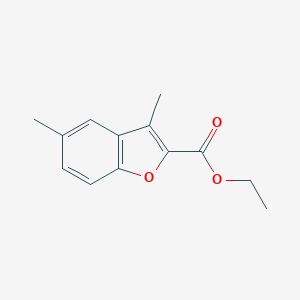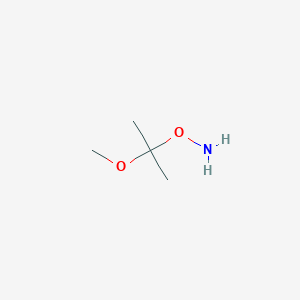
2-Methyl-1-(2-methylpropyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1-(2-methylpropyl)-1H-imidazole” seems to be a complex organic compound. It likely contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms . The “2-Methyl-1-(2-methylpropyl)” part suggests that there are methyl and isobutyl groups attached to this imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The imidazole ring is planar, and the attached methyl and isobutyl groups would add complexity to the structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reactants used . The imidazole ring is a site of reactivity, and the attached methyl and isobutyl groups could also participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as NMR spectroscopy . These properties would depend on the specific structure of the compound .
Scientific Research Applications
Synthesis and Chemical Behavior
- Synthesis Approaches : The synthesis of various 2-methyl-1-(2-methylpropyl)-1H-imidazole derivatives has been explored, with methods like oxidative aromatization reactions yielding several new imidazoles. This includes the study of different transformation reactions of imidazolines into imidazoles, utilizing dehydrogenation on palladium, oxidation with activated manganese dioxide, and Fremy's salt (Pařík et al., 2006).
Pharmacological Research
- Novel Antitumor Agent : 1-Methylpropyl-2-imidazolyl disulfide, a novel antitumor agent, has been studied for its chromatographic behavior and potential as a treatment option in Phase I clinical trials (Hashash et al., 2002).
- Stereochemical Synthesis for Protease Inhibition : Enantiomers of 2-(1′-amino-2′-methylpropyl)imidazole, crucial in the synthesis of potent protease inhibitors, have been successfully synthesized using asymmetric methods (Pridgen et al., 1997).
Industrial Applications
- Corrosion Inhibition : A novel imidazole derivative has been utilized as a corrosion inhibitor for carbon steel in hydrochloric acid environments, showing mixed-type inhibitor behavior and following the Langmuir adsorption isotherm (Zhang et al., 2015).
Solvation and Interaction Studies
- Solvation Process Analysis : The enthalpies of solvation of various imidazole compounds, including 2-methyl-imidazole, have been determined. This study aids in understanding the solvation process and solute-solvent interactions (Herrera-Castro & Torres, 2019).
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating protein function .
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetic profile of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways affected by this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-(2-methylpropyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7(2)6-10-5-4-9-8(10)3/h4-5,7H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNWKKJQEFIURY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622082 |
Source


|
| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144234-22-0 |
Source


|
| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the synthesis method described in the research paper for 1-isobutyl-2-methylimidazole?
A1: The research paper [] focuses on a novel method for synthesizing 1-isobutyl-2-methylimidazole. The significance lies in the method's advantages: * Easily Accessible Starting Materials: The synthesis utilizes 2-methylimidazole and isobutyl chloride, both readily available chemicals. * High Yield: The reaction produces 1-isobutyl-2-methylimidazole with a high yield, making it an efficient process.* Cost-Effectiveness: The combination of readily available starting materials and high yield contributes to the cost-effectiveness of this synthesis method.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

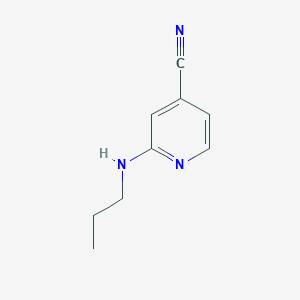
![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)
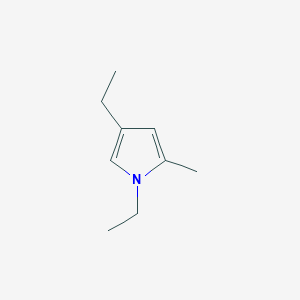

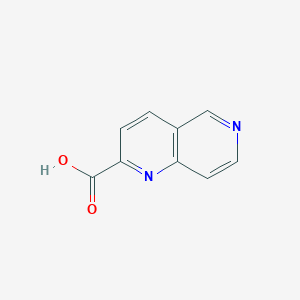
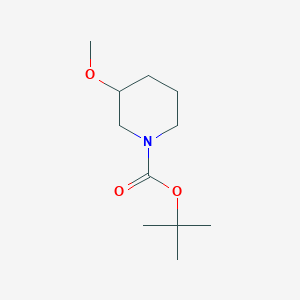
![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)



![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)
